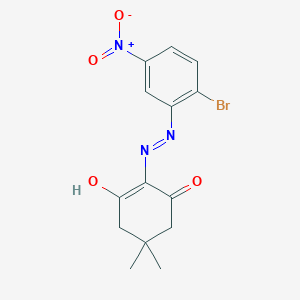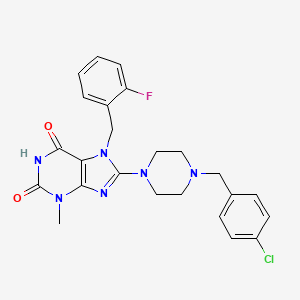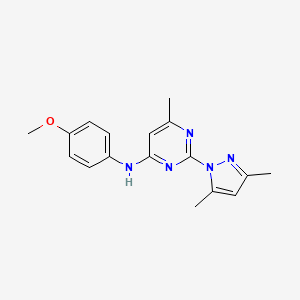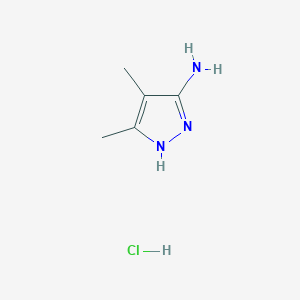
2-(2-(2-Bromo-5-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2-(2-Bromo-5-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione" is a derivative of arylhydrazone, which is a class of compounds known for their potential pharmacological activities and their use in coordination chemistry. Arylhydrazones are characterized by the presence of a hydrazonic moiety, which can participate in intramolecular hydrogen bonding and can act as ligands in metal complexes .
Synthesis Analysis
The synthesis of arylhydrazone derivatives typically involves the coupling of diketones, such as dimedone or cyclohexane-1,3-dione, with aromatic diazonium salts. This process is exemplified in the preparation of various aryl- and diaryl-4-oxo-tetrahydroindazoles, where phenylhydrazones of dimedone and cyclohexane-1,3-dione are reacted with substituted benzaldehydes . Similarly, the synthesis of other related compounds, such as 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, involves azocoupling of diazonium salts with diketones .
Molecular Structure Analysis
The molecular structure of arylhydrazone derivatives is often confirmed by single-crystal X-ray analysis. For instance, the structure of a related compound, 2-(2-(3-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione, revealed intramolecular hydrogen bonding and an envelope conformation of the cyclohexane ring . The bond lengths and angles in these molecules are typically within expected ranges, and the intramolecular hydrogen bonding plays a significant role in stabilizing the molecular structure.
Chemical Reactions Analysis
Arylhydrazones can participate in various chemical reactions, including the formation of metal complexes. For example, the reaction of arylhydrazones with metal ions leads to the formation of chelates with different geometries, such as high spin octahedral or square planar . These compounds can also act as ligands in catalytic reactions, as demonstrated by a dicopper(II) complex that catalyzes the oxidation of cyclohexane and benzyl alcohol .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylhydrazone derivatives are often studied using a combination of analytical techniques, including IR, NMR, and UV-Visible spectroscopy. These compounds exhibit characteristic absorption bands corresponding to their functional groups and can show tautomerism, such as azo/enol-hydrazone tautomerism . The electrochemical properties, such as the reduction of electro-active groups like nitro groups, can be pH-dependent and are useful for analytical purposes . The thermal properties and stability of metal complexes of arylhydrazones can be investigated using thermogravimetric analysis, providing insights into their potential applications .
科学的研究の応用
Inhibition of Enzymatic Activity
- Ellis et al. (1995) explored the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) by certain compounds. They found that some dione compounds could inhibit HPPD, which impacts tyrosine catabolism. This understanding led to clinical applications for treating hereditary disorders like tyrosinemia I (Ellis et al., 1995).
Biological Activity and Computational Studies
- Nikalje et al. (2015) discussed the synthesis and evaluation of certain thiazolidin‐4‐one derivatives for CNS depressant and anticonvulsant activities. The compounds were assessed through various tests and computational studies, indicating their potential in related applications (Nikalje et al., 2015).
Metabolism and Toxicity Studies
- Lock et al. (1996) studied the tissue distribution of certain dione compounds and their effects on enzymes involved in tyrosine catabolism. They also assessed the relevance of these effects to ocular toxicity in rats (Lock et al., 1996).
特性
IUPAC Name |
2-[(2-bromo-5-nitrophenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O4/c1-14(2)6-11(19)13(12(20)7-14)17-16-10-5-8(18(21)22)3-4-9(10)15/h3-5,19H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNANRKBBIRBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)

![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2531046.png)
methanone](/img/structure/B2531047.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2531048.png)

![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)
![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)


